1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine
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Overview
Description
1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine is an organic compound that features a brominated aromatic ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine as the brominating agent in the presence of a catalyst such as iron powder . The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine may involve large-scale bromination reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and dimethylamino group can influence the compound’s binding affinity and reactivity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
- 1-(5-Bromo-2-furoyl)pyrrolidine
- 1-(5-Bromo-2-methylphenyl)methylpyrrolidine
Uniqueness
1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine is unique due to its specific combination of a brominated aromatic ring and a dimethylamino group. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8-4-5-10(11)6-9(8)7-12(2)3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINXAELVDSTIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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